Zelnecirnon, also known as RPT193, is a small molecule compound developed by RAPT Therapeutics. It functions as a C-C chemokine receptor type 4 antagonist, primarily targeting the recruitment of T-helper type 2 cells in various inflammatory diseases. This compound is currently under investigation for its efficacy in treating conditions such as atopic dermatitis and asthma. The development of Zelnecirnon highlights the potential for oral therapies in managing inflammatory responses, providing a more convenient alternative to traditional injectable treatments like Dupixent.
Zelnecirnon is classified as a CCR4 antagonist and is part of a broader category of immunomodulatory agents. It has been designed to selectively inhibit the CCR4 receptor, which plays a crucial role in the immune system's response to inflammation and cancer. The compound has been identified with the CAS number 2366152-15-8 and is currently in clinical trials for various indications related to inflammatory diseases.
The synthesis of Zelnecirnon involves multiple steps that focus on creating a compound capable of effectively antagonizing the CCR4 receptor. While specific synthetic routes have not been detailed in the available literature, typical methods for synthesizing similar small molecules include:
The synthesis likely includes:
Zelnecirnon's molecular structure features key functional groups that enable its interaction with the CCR4 receptor. The specific structural formula has not been disclosed in detail, but it is characterized by:
The molecular weight of Zelnecirnon is approximately 420.53 g/mol, which is typical for small molecule drugs aimed at modulating immune responses.
Zelnecirnon undergoes several chemical reactions within biological systems:
Understanding these reactions is crucial for predicting the drug's behavior in vivo, including its efficacy and potential side effects.
Zelnecirnon acts primarily through its antagonistic effect on the CCR4 receptor. By blocking this receptor, it:
Clinical studies have shown promising results regarding Zelnecirnon's ability to improve symptoms in patients with atopic dermatitis, demonstrating its potential as an effective treatment option.
Relevant data from studies indicate that Zelnecirnon maintains stability over a range of pH levels commonly encountered in gastrointestinal environments.
Zelnecirnon's primary applications are in the treatment of inflammatory diseases such as:
The development of Zelnecirnon represents a significant advancement in oral therapies targeting immune modulation, offering hope for patients with unmet medical needs.
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: